molecular formula C8H5Cl2F3O2 B14060242 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene

1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14060242
M. Wt: 261.02 g/mol
InChI Key: UVQGXMFTWLIWOY-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a complex halogenated aromatic compound of significant interest in advanced chemical research and development. This structurally unique benzene derivative, featuring chlorine, difluoromethoxy, and fluoromethoxy substituents, is designed as a versatile building block for synthetic chemistry. Its specific substitution pattern provides multiple reactive sites, making it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical discovery. The presence of halogen atoms and ether linkages promotes high lipophilicity and metabolic stability, which are key properties in the development of active ingredients. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, where the chlorine atoms can act as leaving groups, and in nucleophilic aromatic substitution processes. Its primary research applications include serving as a key precursor in the synthesis of potential drug candidates, specialty chemicals, and functional materials. The compound is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, human, veterinary, or household use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-2-7(15-8(12)13)5(10)1-6(4)14-3-11/h1-2,8H,3H2

InChI Key

UVQGXMFTWLIWOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)OCF

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Introduction of Difluoromethoxy Groups

Difluoromethoxy groups are introduced via nucleophilic displacement of chlorine or alkoxy substituents. In a protocol adapted from the synthesis of 1,4-bis(difluoromethyl)benzene, potassium fluoride (KF) serves as a fluorinating agent under high-temperature (190–240°C) and solvent-free conditions. For instance, reacting 1,4-dichloro-2-chloromethyl-5-ethoxybenzene with KF and a phase-transfer catalyst like tetraphenylphosphonium bromide replaces the chloromethyl group with a difluoromethoxy moiety. This step requires careful control of reaction time and temperature to minimize decomposition, with yields reaching 80.9% after 27 hours.

Fluoromethoxy Group Installation

The final fluoromethoxy group is installed via a two-step process: (1) methoxylation followed by (2) fluorination. Methoxylation is achieved using methanol and a base, while fluorination employs hydrogen fluoride-pyridine (HF-Pyr) or sulfur tetrafluoride (SF₄). For example, treating 1,4-dichloro-2-difluoromethoxy-5-methoxybenzene with HF-Pyr at 0–5°C selectively replaces the methoxy group with fluoromethoxy, as demonstrated in analogous syntheses. Nuclear magnetic resonance (NMR) data for similar compounds, such as 4-(fluoromethoxy)-1,1'-biphenyl, confirm successful fluorination via characteristic doublets in the $$^{19}\text{F}$$ NMR spectrum (δ = -148.4 ppm).

Optimization of Reaction Conditions

Temperature and Catalysis

Reaction temperature critically impacts fluorination efficiency. While KF-mediated difluoromethylation at 240°C achieves 96.04% conversion, lower temperatures (190°C) reduce side reactions but require longer durations (44 hours). Catalysts like tetramethyl ammonium chloride enhance fluorination rates by facilitating fluoride ion transfer, improving yields from 54.4% to 82.2%.

Solvent and Reagent Selection

Solvent-free conditions are preferred for high-temperature fluorination to avoid side reactions with polar aprotic solvents. Conversely, chloromethylation benefits from acetic acid as a solvent, enabling reflux conditions (110°C) and yields up to 96%.

Table 1: Comparative Yields Under Varied Fluorination Conditions
Temperature (°C) Catalyst Time (h) Yield (%) Purity (%)
240 None 36 96.04 95.0
190 Tetramethyl ammonium chloride 44 82.2 94.5
190 Tetraphenylphosphonium bromide 28 80.9 93.8

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^{1}\text{H}$$ NMR spectra of intermediates, such as 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, show characteristic signals for ethoxy (δ 4.15 ppm, q) and chloromethyl (δ 4.76 ppm, s) groups. For the final product, $$^{19}\text{F}$$ NMR reveals distinct peaks for difluoromethoxy (δ -148.4 ppm) and fluoromethoxy (δ -177.8 ppm) groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 261.02 (calculated for C₈H₅Cl₂F₃O₂), aligning with the compound’s molecular weight.

Industrial Applications and Scalability

Large-scale production faces challenges in handling corrosive reagents like HF-Pyr and achieving consistent fluorination. Continuous-flow systems and immobilized catalysts are promising solutions, reducing reaction times and improving safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It may be used in studies involving halogenated aromatic compounds and their biological effects.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is not well-documented. as a halogenated aromatic compound, it may interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could potentially affect molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chlorinated Benzenes
  • 1,4-Dichlorobenzene (C₆H₄Cl₂) : Lacks fluorinated alkoxy groups, leading to lower polarity and reduced resistance to nucleophilic substitution. Its environmental persistence is higher due to weaker degradation pathways compared to fluorinated analogs.
  • Hexachlorobenzene (C₆Cl₆) : Fully chlorinated benzene with extreme stability and bioaccumulative toxicity. The absence of fluorinated groups reduces its utility in applications requiring controlled reactivity.
Fluorinated Alkoxy Benzenes
  • The reduced halogenation decreases electron-withdrawing effects, impacting its adsorption behavior on metal surfaces, as seen in benzene-Pt interactions .
  • 2,4-Difluoromethoxy-5-(trifluoromethoxy)toluene: A methyl-substituted analog with higher fluorine content.

Environmental Impact: Global Warming Potential (GWP)

Fluorinated alkoxy groups contribute significantly to radiative forcing. While direct GWP data for the target compound is unavailable, analogs from the U.S. EPA’s GHG list () provide insights:

Compound Name CAS No. Chemical Formula GWP
Trifluoro(fluoromethoxy)methane 2261-01-0 CH₂FOCF₃ 751
1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane 84011-06-3 CHF₂CHFOCF₃ 1,240
HCF₂O(CF₂CF₂O)₄CF₂H 173350-38-4 HCF₂O(CF₂CF₂O)₄CF₂H 3,630

The target compound’s dual fluorinated alkoxy groups and chlorine substituents suggest a GWP exceeding 1,200, aligning with CHF₂CHFOCF₃ (GWP 1,240) but lower than highly fluorinated ethers like HCF₂O(CF₂CF₂O)₄CF₂H (GWP 3,630) .

Reactivity and Adsorption Behavior

Studies on benzene adsorbed on Pt substrates (Evidences 1–9) reveal that electron-withdrawing substituents (e.g., Cl, F) alter charge distribution, affecting desorption mechanisms. For example:

  • Electron-Stimulated Desorption (ESD) : Benzene on Pt undergoes dipolar dissociation (DD) and dissociative electron attachment (DEA), with lighter fragments (e.g., H⁻) desorbing preferentially . The target compound’s Cl and fluorinated alkoxy groups may increase DD cross-sections due to enhanced dipole moments, though steric effects could reduce ion yields compared to simpler aromatic systems.
  • Metal Surface Interactions : Benzene’s adsorption on Pt involves π-orbital interactions with the d-band of Pt . Chlorine’s strong electronegativity in the target compound may weaken this interaction, while fluorinated alkoxy groups could induce steric hindrance, reducing adsorption strength.

Stability and Degradation Pathways

  • Thermal Stability: Fluorinated alkoxy groups improve thermal resistance compared to non-fluorinated analogs. However, chlorine substituents may introduce vulnerability to photolytic degradation.
  • Electron-Induced Fragmentation : Similar to condensed benzene films (Evidences 1–9), the target compound likely undergoes DEA and DD under electron irradiation, producing Cl⁻, F⁻, and heavier cationic fragments. The presence of multiple electronegative groups may increase secondary electron emission, amplifying fragmentation yields .

Q & A

Q. What are the established synthetic pathways for preparing 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene, and what key reaction conditions are required?

Answer: Synthesis typically involves sequential halogenation and nucleophilic aromatic substitution (SNAr). Initial chlorination at positions 1 and 4 is achieved using Cl₂ gas or SOCl₂ with Lewis acids (e.g., AlCl₃). Difluoromethoxy (-OCF₂O-) and fluoromethoxy (-OCH₂F) groups are introduced via SNAr with fluorinated methoxide precursors (e.g., ClCF₂OK) under anhydrous, inert conditions (N₂/Ar). Critical parameters include:

  • Temperature control (80–120°C) to balance reactivity and selectivity.
  • Use of polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Post-reduction steps (e.g., SnCl₂·2H₂O for nitro intermediates, as in ). Reference analogous protocols in (acylation under basic conditions) and (sodium hypochlorite in dioxane/water) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer: Characterization requires:

  • 19F/1H NMR : Distinct shifts for -OCF₂O- (~δ -80 to -85 ppm) and -OCH₂F (~δ -140 to -150 ppm).
  • FT-IR : C-F stretches (1000–1300 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹).
  • HRMS : Exact mass verification (e.g., [M+H]+ ion).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm). and validate these methods for fluorinated benzimidazoles .

Advanced Research Questions

Q. What advanced strategies address low yields in the difluoromethoxy group installation step, and how can side reactions be minimized?

Answer: Key strategies include:

  • Pre-activation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance SNAr reactivity, followed by reduction ( uses SnCl₂ post-etherification).
  • Phase-transfer catalysis : TBAB in biphasic systems (water/dichloromethane) improves fluoride ion transfer.
  • Excess reagents : ClCF₂OK with extended reaction times (24–48 h at 60–80°C).
  • Side reaction suppression : Stoichiometric control and real-time 19F NMR monitoring. Reference for halogenation optimization .

Q. How should researchers reconcile contradictory literature reports on the thermal stability of derivatives of this compound?

Answer: Address discrepancies via:

  • Standardized DSC/TGA : Conduct analyses under identical conditions (e.g., 10°C/min heating rate, N₂ purge).
  • GC-MS validation : Identify decomposition products (e.g., HF release from C-F cleavage).
  • Purity normalization : Use HPLC-validated samples (>98% purity). Adapt ’s contradiction analysis framework for reproducibility .

Q. What methodologies enable regioselective functionalization of the benzene ring in polysubstituted analogs?

Answer: Regioselectivity strategies:

  • Orthogonal protection : Trimethylsilyl groups for meta protection during chlorination (analogous to ’s nitration/methylation).
  • Pd-catalyzed C-H activation : Pyridine directing groups for para functionalization.
  • Computational modeling : DFT calculations to predict substituent effects (as in ’s benzaldehyde coupling). Monitor intermediates via LC-MS .

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